molecular formula C16H21ClN4O2 B10987652 4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide

4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B10987652
M. Wt: 336.81 g/mol
InChI Key: KPCGCQBYRZYNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a chlorophenyl group and a cyclopropylamino group, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The chlorophenyl group is introduced through a substitution reaction, followed by the addition of the cyclopropylamino group via an amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is purified through crystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, expanding the compound’s chemical diversity.

Scientific Research Applications

4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide stands out due to its unique structural features, such as the combination of a piperazine ring with a chlorophenyl and cyclopropylamino group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21ClN4O2

Molecular Weight

336.81 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C16H21ClN4O2/c17-12-1-5-14(6-2-12)20-7-9-21(10-8-20)16(23)18-11-15(22)19-13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,18,23)(H,19,22)

InChI Key

KPCGCQBYRZYNAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.